Chloro(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)ruthenium; bis(triphenylphosphine)
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Overview
Description
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is an organometallic compound with the formula [(C10H15)Ru(P(C6H5)3)2Cl]. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) can be synthesized by reacting dichlorotris(triphenylphosphine)ruthenium(II) with pentamethylcyclopentadiene. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of pentamethylcyclopentadiene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic azides, terminal alkynes, and internal alkynes. The reactions often occur under mild conditions, typically at room temperature or slightly elevated temperatures .
Major Products Formed
One of the major products formed from reactions involving this compound is 1,5-disubstituted 1,2,3-triazoles, which are produced through the cycloaddition of organic azides and terminal alkynes .
Scientific Research Applications
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) involves its role as a catalyst in facilitating chemical reactions. The compound interacts with organic azides and terminal alkynes to form 1,5-disubstituted 1,2,3-triazoles through a cycloaddition reaction. The ruthenium center plays a crucial role in stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium: This compound has a similar structure but with a cyclopentadienyl ligand instead of a pentamethylcyclopentadienyl ligand.
Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II): This compound contains a cyclooctadiene ligand in place of the triphenylphosphine ligands.
Uniqueness
Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) is unique due to its high catalytic activity and selectivity in various organic synthesis reactions. The presence of the pentamethylcyclopentadienyl ligand enhances the stability and reactivity of the compound, making it a valuable catalyst in both academic and industrial research .
Properties
Molecular Formula |
C46H45ClP2Ru |
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Molecular Weight |
796.3 g/mol |
IUPAC Name |
chlororuthenium(1+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-6-10(4,5)9(3)8(7)2;;/h2*1-15H;1-5H3;1H;/q;;-1;;+2/p-1 |
InChI Key |
NTKPIKDUIHMBCM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Origin of Product |
United States |
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